molecular formula C22H25NO5 B12102413 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B12102413
M. Wt: 383.4 g/mol
InChI Key: DWSWJZBOHZBSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is a synthetic compound often used in organic chemistry and biochemistry. It is known for its role as a protecting group in peptide synthesis, which helps in the selective protection of amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. This process can be achieved through various methods, including the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to form peptides, with the Fmoc group providing protection during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and various reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Fmoc group allows for the formation of free amino acids, which can then undergo further reactions to form peptides or other derivatives .

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves the selective protection of amino groups during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the stepwise addition of amino acids to form peptides. This process is crucial for the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific structure, which provides stability and selectivity during peptide synthesis. The presence of the hydroxy and dimethyl groups enhances its reactivity and versatility in various chemical reactions .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)

InChI Key

DWSWJZBOHZBSAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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